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Compound of Interest

Compound Name: GSK3368715 hydrochloride

Cat. No.: B10823057

Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information for the effective use of GSK3368715 hydrochloride, a

potent and selective inhibitor of Type I Protein Arginine Methyltransferases (PRMTs). Here you

will find troubleshooting guidance, frequently asked questions, detailed experimental protocols,

and key quantitative data to optimize your experiments.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GSK3368715? A1: GSK3368715 is a potent,

reversible, and S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I PRMTs.[1][2]

[3] It selectively targets PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1][4][5] By inhibiting

these enzymes, GSK3368715 prevents the monomethylation and asymmetric dimethylation of

arginine residues on both histone and non-histone protein substrates.[4][6] This disruption of

arginine methylation can modulate protein function, gene expression, and cellular signaling,

leading to anti-proliferative effects in various cancer cell lines.[1][6]

Q2: What are the key signaling pathways affected by GSK3368715? A2: Inhibition of Type I

PRMTs by GSK3368715 has been shown to impact several critical signaling pathways often

dysregulated in cancer. These include the Epidermal Growth Factor Receptor (EGFR) and Wnt
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signaling pathways.[2][7] Additionally, it has broader effects on RNA metabolism and the DNA

damage response.[2]

Q3: What is the optimal concentration and treatment time for GSK3368715 in cell-based

assays? A3: The optimal concentration and treatment time are highly dependent on the specific

cell line and the biological question being investigated. For in vitro studies, concentrations can

range from 0.1 nM to 10 µM.[8] Incubation times can vary from 30 minutes for short-term

signaling studies to 168 hours (7 days) for long-term proliferation or viability assays.[1] It is

crucial to perform a dose-response and time-course experiment for your specific cell model to

determine the optimal conditions. Preclinical studies have shown that maximal decreases in

global asymmetric dimethylarginine (ADMA) levels were observed after 72 hours.[3]

Q4: How should I prepare and store GSK3368715 hydrochloride? A4: GSK3368715
hydrochloride is typically soluble in DMSO. For example, a stock solution of 40 mg/mL in

DMSO can be prepared.[9] For long-term storage, it is recommended to keep the stock solution

at -80°C for up to 6 months or at -20°C for up to 1 month.[5] When preparing working solutions,

it is important to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[1]

Q5: Are there any known significant adverse effects of GSK3368715? A5: A Phase 1 clinical

trial (NCT03666988) for GSK3368715 in patients with advanced solid tumors was terminated

early.[3][4][10] This was due to a higher-than-expected incidence of thromboembolic events

(TEEs), including a grade 5 pulmonary embolism.[3][4][10] While these effects were observed

in a clinical setting, it is an important consideration for in vivo animal studies, and appropriate

monitoring may be necessary.
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Issue Possible Cause Suggested Solution

Inconsistent or no observable

effect

- Sub-optimal concentration or

treatment time.- Cell line is not

sensitive to Type I PRMT

inhibition.- Compound

degradation.

- Perform a dose-response

(e.g., 0.1 nM to 10 µM) and

time-course (e.g., 24, 48, 72,

96 hours) experiment to

determine the optimal

conditions for your cell line.-

Verify the expression of Type I

PRMTs in your cell line.

Consider testing in cell lines

known to be sensitive.[1]-

Ensure proper storage of the

compound (-80°C for long-

term) and use freshly prepared

dilutions.[5]

High cellular toxicity
- Concentration is too high.-

Prolonged treatment duration.

- Lower the concentration of

GSK3368715 used in your

assay.- Reduce the incubation

time.

Poor solubility in aqueous

media

- GSK3368715 has limited

aqueous solubility.

- Prepare a high-concentration

stock solution in DMSO and

then dilute it in your culture

medium. Ensure the final

DMSO concentration is low

(typically <0.1%) to avoid

solvent-induced toxicity.

Variability in in vivo results - Poor bioavailability of the

formulation.- Inconsistent

dosing.

- For in vivo studies, consider

using established formulations

to improve bioavailability, such

as those containing PEG300,

Tween-80, and saline, or a

corn oil formulation.[4] It is

recommended to perform your

own solubility and stability

tests.[4]- Ensure accurate and
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consistent administration of the

compound.

Quantitative Data
Table 1: Inhibitory Activity of GSK3368715 against Type I PRMTs

PRMT Target IC50 (nM)

PRMT1 3.1[5][9][11]

PRMT3 48[5][11]

PRMT4 (CARM1) 1148[5][11]

PRMT6 5.7[5][11]

PRMT8 1.7[5][11]

Table 2: Apparent Ki Values for GSK3368715

Target PRMT Kiapp (nM)

PRMT1 1.5[2]

PRMT8 81[2]

Experimental Protocols
Protocol 1: In Vitro Histone Methyltransferase (HMT)
Assay
This protocol is designed to measure the enzymatic activity of a Type I PRMT and the inhibitory

effect of GSK3368715.

Materials:

Recombinant human PRMT1 enzyme
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Histone H4 peptide (substrate)

S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)

GSK3368715

Vehicle control (DMSO)

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)

Scintillation fluid and counter

Procedure:

Prepare serial dilutions of GSK3368715 in the assay buffer. The final DMSO concentration

should be consistent across all wells and should not exceed 1%.

In a 96-well plate, add the assay buffer, recombinant PRMT1 enzyme, and either

GSK3368715 or the vehicle control.

Pre-incubate the enzyme with the compounds for 15 minutes at room temperature.

Initiate the reaction by adding a mixture of the histone H4 peptide and ³H-SAM.

Incubate the reaction at 30°C for 1 hour.[11]

Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the proteins.[11]

Transfer the reaction mixture to a filter plate to capture the biotinylated peptide.

Quantify the amount of incorporated [³H]-methyl groups using a scintillation counter.[2]

Calculate the percentage of inhibition relative to the vehicle control.

Protocol 2: Western Blot for Cellular Asymmetric
Dimethylarginine (ADMA) Levels
This protocol assesses the effect of GSK3368715 on the levels of ADMA in cultured cells.
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Materials:

Cell lysis buffer

Primary antibodies (anti-ADMA, anti-SDMA, anti-MMA, and a loading control like beta-actin

or GAPDH)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Seed cells in a 6-well plate and allow them to adhere overnight.

Treat the cells with various concentrations of GSK3368715 or the vehicle control for 24-72

hours.[11]

Wash the cells with ice-cold PBS and lyse them using the cell lysis buffer.[11]

Determine the protein concentration of the lysates using a BCA assay.

Denature the protein samples by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

[11]

Incubate the membrane with the primary anti-ADMA antibody overnight at 4°C.[11]

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.[11]

Visualize the protein bands using a chemiluminescent substrate and an imaging system.[11]

To assess changes in other methylation states and ensure equal protein loading, strip the

membrane and re-probe with antibodies for SDMA, MMA, and the loading control.[11]
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Caption: Mechanism of action of GSK3368715 as an inhibitor of Type I PRMTs.
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Caption: Workflow for assessing cellular ADMA levels via Western Blot.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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